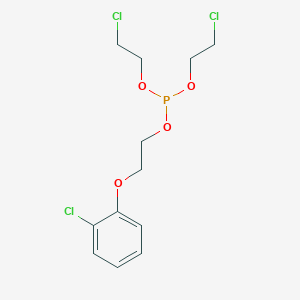
Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite is an organophosphorus compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of both chloroethyl and chlorophenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite typically involves the reaction of 2-chloroethanol with phosphorus trichloride, followed by the introduction of 2-chlorophenol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonates and related compounds.
Substitution: The chloroethyl and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound include phosphates, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used in various chemical reactions and applications.
Bis(2-chloroethyl)amine hydrochloride: A compound with similar chloroethyl groups, used in organic synthesis.
Bis(2-chloroethyl) 2-chloroethylphosphonate: A related organophosphorus compound with different substituents.
Uniqueness
Bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite is unique due to the presence of both chloroethyl and chlorophenoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61924-17-2 |
|---|---|
Molecular Formula |
C12H16Cl3O4P |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
bis(2-chloroethyl) 2-(2-chlorophenoxy)ethyl phosphite |
InChI |
InChI=1S/C12H16Cl3O4P/c13-5-7-17-20(18-8-6-14)19-10-9-16-12-4-2-1-3-11(12)15/h1-4H,5-10H2 |
InChI Key |
QOOCKIMGCYUNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOP(OCCCl)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















